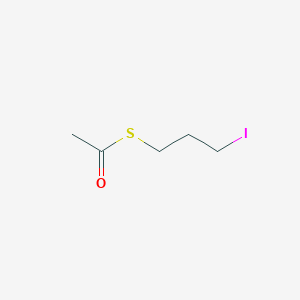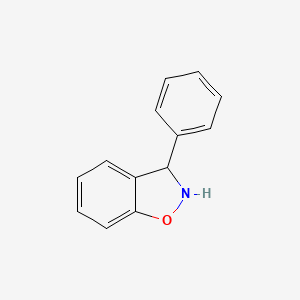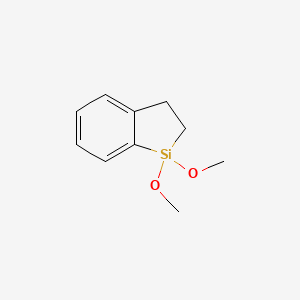
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is an organosilicon compound with the molecular formula C₁₀H₁₄O₂Si. It is a derivative of benzosilole, characterized by the presence of two methoxy groups attached to the silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole typically involves the reaction of benzosilole with methanol in the presence of a catalyst. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution of hydrogen atoms on the silicon atom with methoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where benzosilole and methanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1-dihydroxy-2,3-dihydro-1H-1-benzosilole.
Reduction: Formation of 1,1-dihydrosilane-2,3-dihydro-1H-1-benzosilole.
Substitution: Formation of various substituted benzosilole derivatives depending on the substituent used.
Applications De Recherche Scientifique
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The silicon atom can also form bonds with other atoms, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dihydroxy-2,3-dihydro-1H-1-benzosilole: Similar structure but with hydroxyl groups instead of methoxy groups.
1,1-Dihydrosilane-2,3-dihydro-1H-1-benzosilole: Similar structure but with hydrogen atoms instead of methoxy groups.
1,1-Dichloro-2,3-dihydro-1H-1-benzosilole: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and the ability to undergo various chemical transformations. These features make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
144742-12-1 |
|---|---|
Formule moléculaire |
C10H14O2Si |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1,1-dimethoxy-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14O2Si/c1-11-13(12-2)8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
NJYKEYDHVAGQPW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]1(CCC2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


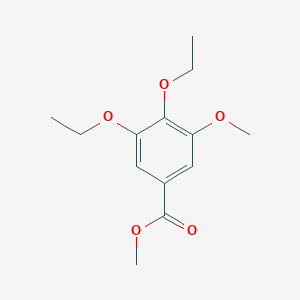
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

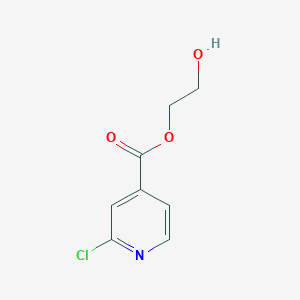
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
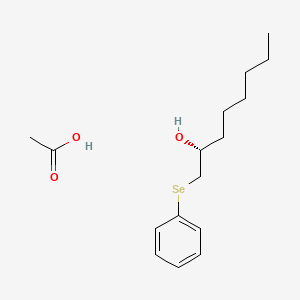
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)


